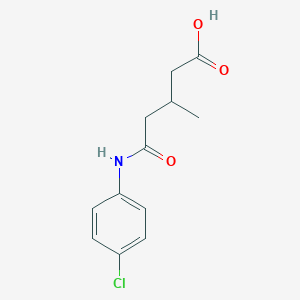![molecular formula C21H30N2O5S2 B277021 N-[9-(butylsulfonyl)-7-methyl-4-oxo-2,3,4,9-tetrahydro-1H-carbazol-6-yl]-1-butanesulfonamide](/img/structure/B277021.png)
N-[9-(butylsulfonyl)-7-methyl-4-oxo-2,3,4,9-tetrahydro-1H-carbazol-6-yl]-1-butanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[9-(butylsulfonyl)-7-methyl-4-oxo-2,3,4,9-tetrahydro-1H-carbazol-6-yl]-1-butanesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of carbazole derivatives and has been studied extensively for its pharmacological properties.
Wirkmechanismus
The exact mechanism of action of N-[9-(butylsulfonyl)-7-methyl-4-oxo-2,3,4,9-tetrahydro-1H-carbazol-6-yl]-1-butanesulfonamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, this compound has been found to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
N-[9-(butylsulfonyl)-7-methyl-4-oxo-2,3,4,9-tetrahydro-1H-carbazol-6-yl]-1-butanesulfonamide has been found to exhibit several biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the activity of COX-2 and LOX enzymes. Additionally, this compound has been found to induce apoptosis in cancer cells, which can help in the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[9-(butylsulfonyl)-7-methyl-4-oxo-2,3,4,9-tetrahydro-1H-carbazol-6-yl]-1-butanesulfonamide in lab experiments include its potential therapeutic applications and its ability to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. However, the limitations of using this compound in lab experiments include its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the research on N-[9-(butylsulfonyl)-7-methyl-4-oxo-2,3,4,9-tetrahydro-1H-carbazol-6-yl]-1-butanesulfonamide. Some of the potential future directions include:
1. Further studies on the mechanism of action of this compound to better understand its therapeutic potential.
2. Development of more efficient and cost-effective synthesis methods for this compound.
3. Investigation of the potential use of this compound in the treatment of neurodegenerative disorders.
4. Exploration of the potential use of this compound as a chemopreventive agent.
5. Investigation of the potential use of this compound in combination with other drugs for the treatment of cancer.
Conclusion:
In conclusion, N-[9-(butylsulfonyl)-7-methyl-4-oxo-2,3,4,9-tetrahydro-1H-carbazol-6-yl]-1-butanesulfonamide is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. This compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. Further research is required to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases.
Synthesemethoden
The synthesis of N-[9-(butylsulfonyl)-7-methyl-4-oxo-2,3,4,9-tetrahydro-1H-carbazol-6-yl]-1-butanesulfonamide can be achieved through several methods. One of the most common methods involves the reaction of 9-(butylsulfonyl)-7-methyl-4-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid with 1-butanesulfonyl chloride in the presence of a base such as triethylamine.
Wissenschaftliche Forschungsanwendungen
N-[9-(butylsulfonyl)-7-methyl-4-oxo-2,3,4,9-tetrahydro-1H-carbazol-6-yl]-1-butanesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. This compound has been studied for its potential use in the treatment of various diseases such as cancer, arthritis, and neurodegenerative disorders.
Eigenschaften
Molekularformel |
C21H30N2O5S2 |
|---|---|
Molekulargewicht |
454.6 g/mol |
IUPAC-Name |
N-(9-butylsulfonyl-2-methyl-5-oxo-7,8-dihydro-6H-carbazol-3-yl)butane-1-sulfonamide |
InChI |
InChI=1S/C21H30N2O5S2/c1-4-6-11-29(25,26)22-17-14-16-19(13-15(17)3)23(30(27,28)12-7-5-2)18-9-8-10-20(24)21(16)18/h13-14,22H,4-12H2,1-3H3 |
InChI-Schlüssel |
OVZBWAUHVZZPPX-UHFFFAOYSA-N |
SMILES |
CCCCS(=O)(=O)NC1=C(C=C2C(=C1)C3=C(N2S(=O)(=O)CCCC)CCCC3=O)C |
Kanonische SMILES |
CCCCS(=O)(=O)NC1=CC2=C(C=C1C)N(C3=C2C(=O)CCC3)S(=O)(=O)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(2,4-Dimethoxyphenyl)amino]-3-methyl-5-oxopentanoic acid](/img/structure/B276942.png)

![{2-[(4-Chlorophenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B276947.png)


![(2-Oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethoxy)acetic acid](/img/structure/B276954.png)


![5-[4-(Diphenylmethyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid](/img/structure/B276960.png)
![{2-[(3-Methoxybenzyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B276961.png)
![{2-[4-(2-Fluorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid](/img/structure/B276964.png)
![5-[4-(2-Fluorophenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid](/img/structure/B276965.png)
![{2-Oxo-2-[(1-phenylethyl)amino]ethoxy}acetic acid](/img/structure/B276966.png)
